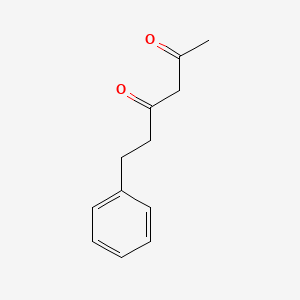
ETHYL 3-(ETHOXYCARBONYLMETHYL-FORMYL-AMINO)PROPANOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 3-(ETHOXYCARBONYLMETHYL-FORMYL-AMINO)PROPANOATE is a chemical compound with the molecular formula C5H9NO3. It is known for its applications as an intermediate in organic synthesis and pharmaceutical production . This compound is characterized by its clear liquid form and colorless to light yellow appearance .
Preparation Methods
Synthetic Routes and Reaction Conditions
ETHYL 3-(ETHOXYCARBONYLMETHYL-FORMYL-AMINO)PROPANOATE can be synthesized through the esterification of N-formylglycine with ethanol in the presence of a catalyst . The reaction typically involves heating the reactants under reflux conditions to achieve the desired product. The use of a mineral acid catalyst, such as sulfuric acid, is common in this process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-(ETHOXYCARBONYLMETHYL-FORMYL-AMINO)PROPANOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions to form different esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or primary amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted esters and amides .
Scientific Research Applications
ETHYL 3-(ETHOXYCARBONYLMETHYL-FORMYL-AMINO)PROPANOATE has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: Used in the study of enzyme mechanisms and protein modifications.
Medicine: Acts as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ETHYL 3-(ETHOXYCARBONYLMETHYL-FORMYL-AMINO)PROPANOATE involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical pathways . The compound’s ester and formyl groups play crucial roles in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- N-formylglycine ethyl ester
- Ethyl formylglycinate
- Ethyl 2-formamidoacetate
Uniqueness
ETHYL 3-(ETHOXYCARBONYLMETHYL-FORMYL-AMINO)PROPANOATE is unique due to its specific ester and formyl functional groups, which confer distinct reactivity and applications compared to similar compounds . Its ability to undergo a wide range of chemical reactions and its utility in various scientific fields make it a valuable compound in research and industry .
Properties
CAS No. |
3783-62-8 |
|---|---|
Molecular Formula |
C10H17NO5 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 3-[(2-ethoxy-2-oxoethyl)-formylamino]propanoate |
InChI |
InChI=1S/C10H17NO5/c1-3-15-9(13)5-6-11(8-12)7-10(14)16-4-2/h8H,3-7H2,1-2H3 |
InChI Key |
RORNJBMKNIZPJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN(CC(=O)OCC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-5-(3-pyridyl)-[1,3,4]-thiadiazole](/img/structure/B8703579.png)

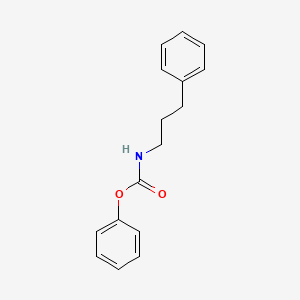
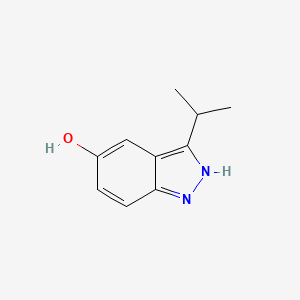
![2-[(4-Bromophenyl)-hydrazono]malononitrile](/img/structure/B8703612.png)
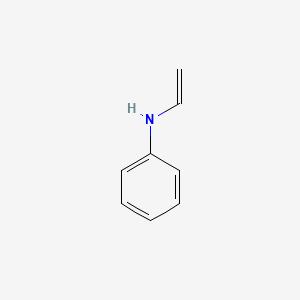
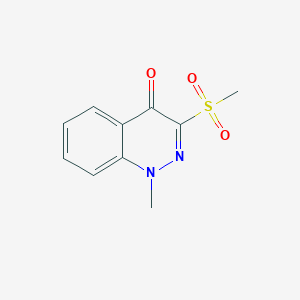

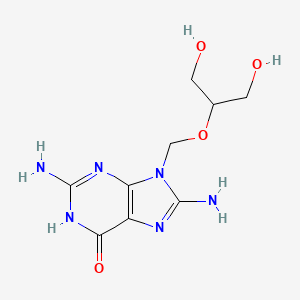

![3-{[1,1'-Biphenyl]-4-yl}-1-phenylpropan-1-one](/img/structure/B8703651.png)
![3-[5-(4-chlorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B8703664.png)

